molecular formula C6HBr5 B1596035 Pentabromobenzene CAS No. 608-90-2

Pentabromobenzene

Cat. No. B1596035
CAS RN: 608-90-2
M. Wt: 472.59 g/mol
InChI Key: LLVVSBBXENOOQY-UHFFFAOYSA-N
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Description

Pentabromobenzene (PBB) is a synthetic chemical compound with the molecular formula C12H4Br5. It is a halogenated aromatic hydrocarbon that is used in a variety of industrial and commercial applications. PBB is a colorless, crystalline solid with a sweet odor and a melting point of 140°C. It is insoluble in water, but soluble in organic solvents. PBB is a persistent organic pollutant and has been found in the environment at elevated levels due to its widespread use in fire retardants, plastics, and other industrial applications.

Scientific Research Applications

  • Metabolites and Environmental Persistence : PeBB, along with other bromobenzenes like hexabromobenzene (HBB) and 1,2,4,5-tetrabromobenzene, has been detected in human adipose tissues, suggesting its persistence in the environment and potential bioaccumulation in living organisms. These compounds are considered metabolites of HBB (Yamaguchi et al., 1988).

  • Atmospheric Presence : Research conducted around the Great Lakes in North America revealed the presence of bromobenzene flame retardants, including PeBB, in vapor-phase samples. This indicates their widespread use and atmospheric dispersion (Venier et al., 2012).

  • Tissue Distribution and Excretion : Studies on rats have shown that after the administration of HBB, it is rapidly metabolized and distributed throughout the body as debrominated metabolites, including PeBB. This indicates its involvement in metabolic pathways and potential toxicological implications (Yamaguchi et al., 1988).

  • Synthesis and Applications in Organic Chemistry : Pentabromobenzoate, closely related to PeBB, is used in organic synthesis and coordination chemistry. A study detailed an efficient method for synthesizing pentabromobenzoic acid, a derivative of pentabromobenzene, and its potential applications in chemical synthesis (Taydakov et al., 2022).

  • Developmental Neurotoxicity : A study on zebrafish demonstrated that exposure to PeBB can lead to developmental neurotoxicity. The research indicated changes in the activity of enzymes and genes associated with the central nervous system, suggesting potential risks to wildlife and possibly humans (Chen et al., 2020).

properties

IUPAC Name

1,2,3,4,5-pentabromobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBr5/c7-2-1-3(8)5(10)6(11)4(2)9/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVVSBBXENOOQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBr5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90209646
Record name 1,2,3,4,5-Pentabromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90209646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

608-90-2
Record name Pentabromobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4,5-Pentabromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90209646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, pentabromo-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PENTABROMOBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P192EN4HP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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